2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
The compound “2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a methoxy group, a benzothiazole ring, and a nitro group . These functional groups suggest that the compound could have interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the introduction of the methoxy and nitro groups, and the attachment of the benzamide moiety. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and benzamide moieties suggests a fairly rigid structure, while the methoxy and nitro groups could introduce some degree of flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group is often involved in redox reactions, while the benzamide moiety could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide group could affect its solubility in different solvents .Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including those with methoxy and nitro substitutions, have demonstrated significant anticancer potential. A study by Cindrić et al. (2019) explored benzimidazole/benzothiazole-2-carboxamides for their antiproliferative activity against human cancer cells and antioxidative capacity. Notably, trimethoxy substituted benzimidazole-2-carboxamide exhibited promising antiproliferative activity, while trihydroxy substituted benzothiazole-2-carboxamide showed potent antioxidative activity, indicating potential for cancer therapy optimization (Cindrić et al., 2019). Yoshida et al. (2005) synthesized benzothiazole derivatives as antitumor agents, showing significant in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of such compounds (Yoshida et al., 2005).
Antimicrobial and Anti-Infective Properties
Thiazolides, including derivatives of nitazoxanide, have shown broad-spectrum activity against a range of pathogens. Hemphill et al. (2012) discussed the effectiveness of nitro- and bromo-thiazolides against various bacteria, parasites, and proliferating mammalian cells, underscoring the diverse anti-infective potential of these compounds (Hemphill et al., 2012).
Antioxidative Capacity
The antioxidative potential of benzothiazole derivatives has been linked to their antiproliferative effects. The study by Cindrić et al. (2019) found that certain derivatives exhibit significant antioxidative activity, which could contribute to their anticancer properties by mitigating oxidative stress within tumor cells (Cindrić et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their potential as corrosion inhibitors. Mishra et al. (2018) demonstrated that N-Phenyl-benzamide derivatives, with varying substituents, significantly inhibit the acidic corrosion of mild steel, showcasing the versatility of benzothiazole compounds beyond biomedical applications (Mishra et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-methoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-23-11-6-4-3-5-10(11)15(20)18-16-17-14-12(24-2)7-9(19(21)22)8-13(14)25-16/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJXTQRFWVIPJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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